molecular formula C20H17FN6O2S B2475984 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 863457-78-7

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2475984
M. Wt: 424.45
InChI Key: YDNCBEPTRAEMEB-UHFFFAOYSA-N
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Description



  • The compound is a novel chemical entity with potential pharmacological properties.

  • It contains a triazolo[4,5-d]pyrimidine core, which is a heterocyclic moiety.

  • The compound has a thioether group and a methoxyphenyl substituent.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine.

    • The structures of the newly synthesized compounds were established based on spectral data, elemental analyses, and alternative synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula is C₁₉H₁₄FN₅OS.

    • The compound contains a fluorobenzyl group, a triazolo[4,5-d]pyrimidine ring, and a thioether linkage.

    • The molecular weight is approximately 379.4 g/mol.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction.

    • Further studies are needed to explore its reactivity and potential transformations.





  • Physical And Chemical Properties Analysis



    • The compound is likely a solid at room temperature.

    • It may have specific optical properties, solubility, and melting point.

    • Experimental data would be needed to determine these properties.




  • Scientific Research Applications

    Radioligand Synthesis for PET Imaging

    A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the specified compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, have been designed with a fluorine atom in their structure, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This showcases their application in the development of diagnostic tools for neurological conditions (Dollé et al., 2008).

    Anticancer Effects and Toxicity Reduction

    Research involving modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with structural similarities, has shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, a series of derivatives were synthesized, exhibiting potent antiproliferative activities against various cancer cell lines and reduced acute oral toxicity. This underscores the compound’s role in developing new anticancer agents with lower side effects (Wang et al., 2015).

    Affinity Towards Adenosine Receptors

    The exploration of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines for their affinity towards A1 and A2A adenosine receptors illustrates another area of application. These compounds, by introducing specific substituents, demonstrated high affinity and selectivity for the A1 receptor subtype, indicating their potential in drug development targeting adenosine receptors (Betti et al., 1999).

    Development of Anti-Inflammatory and Analgesic Agents

    Another study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These findings highlight the compound's utility in creating new therapeutic agents aimed at treating inflammation and pain (Abu‐Hashem et al., 2020).

    Antimicrobial Activities

    Further research on pyrido[2,3-d]pyrimidine derivatives tested for anticonvulsant and antidepressant activities revealed that some derivatives exhibited significant effects, comparable to established medications. This suggests the potential of these compounds in developing new treatments for neurological disorders (Zhang et al., 2016).

    Safety And Hazards



    • No specific safety information is provided.

    • Standard safety precautions should be followed when handling and working with this compound.




  • Future Directions



    • Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    • Explore its pharmacokinetics, toxicity, and bioavailability.

    • Consider structure-activity relationship studies to optimize its properties.




    Please note that additional research and experimental data are necessary to fully characterize this compound and its potential applications. 🧪🔬


    properties

    IUPAC Name

    2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17FN6O2S/c1-29-16-8-6-15(7-9-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YDNCBEPTRAEMEB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17FN6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    424.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide

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